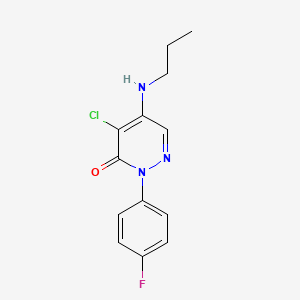

4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone, also known as CFPP, is a synthetic compound with a wide range of applications in scientific research. It is a powerful inhibitor of protein kinases and has been used in a number of studies to investigate the biochemical and physiological effects of protein kinase activity. CFPP has been found to be a useful tool in the study of many diseases, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Cardiovascular Research

A novel class of cardiotonics, including derivatives of pyridazinone, has been synthesized and evaluated for cardiohemodynamic effects and inotropic activity. These compounds, such as 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone, demonstrated potent positive inotropic activity along with vasodilating activity, showing potential in cardiovascular research (Okushima et al., 1987).

Soil Microbiology

Pyridazinone derivatives, including 5-amino-4-chloro-3(2H)-pyridazinone, have been studied for their transformation in soil through microbial dephenylation. This process is significant in understanding the environmental fate and microbial metabolism of these compounds in agricultural settings (Drescher & Burger, 1970).

Anticancer Research

Research into 3(2h)-one pyridazinone derivatives has demonstrated potential anticancer properties. These compounds have been synthesized and evaluated for antioxidant activity and molecular docking studies, indicating their potential use in developing new cancer therapies (Mehvish & Kumar, 2022).

Antiangiogenic and Antioxidant Agents

Certain 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have shown promising results as anticancer, antiangiogenic, and antioxidant agents. These compounds were tested on human cancer cell lines, revealing their potential as therapeutic agents (Kamble et al., 2015).

Herbicide Research

Pyridazinone derivatives have been studied for their action as herbicides. Their ability to inhibit photosynthesis and the Hill reaction in plants highlights their potential use in agricultural weed control. These compounds' specific modes of action and phytotoxicity have been a focus in this area of research (Hilton et al., 1969).

Drug Discovery

In drug discovery, pyridazinones serve as versatile scaffolds for creating various derivatives with potential therapeutic applications. The synthesis of polyfunctional pyridazinone systems through sequential nucleophilic substitution has been explored, providing insights into their role in medicinal chemistry (Pattison et al., 2009).

properties

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-5-(propylamino)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O/c1-2-7-16-11-8-17-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-6,8,16H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOJKIJQSPFTPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)

![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)

![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)

![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)

![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)

![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)